molecular formula C18H19NO4 B5822837 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide

Katalognummer B5822837
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: NSLHBRSZQOSXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BRL-15572 belongs to the class of benzodioxinylacetamides and has been studied for its ability to modulate the activity of certain receptors in the brain.

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide acts as a positive allosteric modulator of the GABAB receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the GABAB receptor, leading to a decrease in neurotransmitter release and synaptic activity. This has been linked to potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its specificity for the GABAB receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. One direction is to further explore its potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. Another direction is to investigate its effects on other neurotransmitter systems in the brain. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide could improve its usability in experimental settings.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-ethoxyaniline in the presence of a base to yield the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. The overall yield of this synthesis method is approximately 50%.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic effects on various disorders. It has been shown to modulate the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. This modulation has been linked to potential therapeutic effects on depression, anxiety, and addiction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-8,12H,2,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLHBRSZQOSXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.